molecular formula C23H19ClN2O4S B3013284 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941951-10-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B3013284
CAS No.: 941951-10-6
M. Wt: 454.93
InChI Key: WWGKOFWCJCKRKC-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C23H19ClN2O4S and its molecular weight is 454.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial and Toxicity Features : A study by Apostol et al. (2021) detailed the synthesis of valine-derived compounds including N-acyl-α-amino acids and 1,3-oxazoles derivatives that bear a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. These compounds showed antimicrobial activity against Gram-positive bacteria and the Candida albicans strain, as well as low toxicity to aquatic crustaceans (Apostol et al., 2021).

  • New Quinazolines as Antimicrobial Agents : Desai et al. (2007) synthesized new quinazoline derivatives showing antimicrobial activities against various bacteria and fungi, including Escherichia coli and Staphylococcus aureus (Desai et al., 2007).

Anticancer and Cytotoxic Evaluation

  • Evaluation of 1,3-Oxazoles for Anticancer Activity : Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities. Certain derivatives showed significant activity against different cancer cell lines, suggesting their potential as antitumor agents (Zyabrev et al., 2022).

  • Sulfonyl-N-Hydroxyguanidine Derivatives for Antitumor Agents : Chern et al. (1997) designed and synthesized sulfonyl-N-hydroxyguanidine derivatives, including ones with chlorophenyl groups, which exhibited cytotoxic activities against human tumor cell lines and showed promise as anticancer agents (Chern et al., 1997).

Other Applications

  • Anticonvulsant Activity : Singh et al. (2012) synthesized heterocyclic compounds from benzamide derivatives, including those with a chlorophenyl moiety, and evaluated their anticonvulsant activity. Some compounds showed significant activity in this area (Singh et al., 2012).

  • Palladium-Catalyzed Arylation : Zhang et al. (2011) described a palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, demonstrating a practical method for synthesizing 2-aryl benzoxazoles (Zhang et al., 2011).

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGKOFWCJCKRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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